Home > Products > Screening Compounds P142557 > 3-(2-ethoxyphenyl)-1-[4-({4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]urea
3-(2-ethoxyphenyl)-1-[4-({4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]urea - 1357711-17-1

3-(2-ethoxyphenyl)-1-[4-({4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]urea

Catalog Number: EVT-2802013
CAS Number: 1357711-17-1
Molecular Formula: C28H26N6O3
Molecular Weight: 494.555
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N2-(Phenoxyacetyl)-N-[4-(1-piperidinylcarbonyl)benzyl]glycinamide (compound 14)

Compound Description: This compound is described in a study focusing on identifying novel anti-HIV-1 compounds. It exhibits antiviral activity by binding to the phosphatidylinositol (4,5)-bisphosphate (PI(4,5)P2) binding pocket of the HIV-1 matrix (MA) protein [].

2-(4-{[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl})-1-piperazinyl)-N-(4-methylphenyl)acetamide (compound 7)

Compound Description: Identified in the same anti-HIV-1 study as compound 14, this molecule also demonstrates antiviral activity []. It interacts with the HIV-1 MA protein, competing with PI(4,5)P2 for binding, and displays broad neutralizing activity against various HIV-1 isolates [].

3-(2-Ethoxyphenyl)-5-[[4-(4-nitrophenyl)piperazin-1-yl]methyl]-1,2,4-oxadiazole (compound 17)

Compound Description: Another compound identified in the anti-HIV-1 screening, this molecule exhibits antiviral activity and interacts with the HIV-1 MA protein [].

N-[4-Ethoxy-3-(1-piperidinylsulfonyl)phenyl]-2-(imidazo[2,1-b][1,3]thiazol-6-yl)acetamide (compound 18)

Compound Description: This anti-HIV-1 compound was identified in the same study as compounds 14, 7, and 17, and it also acts by targeting the HIV-1 MA protein [].

Methyl 2-ethoxy-1-{4-[2-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)phenyl]benzyl}-1H-1,3-benzodiazole-7-carboxylate (azilsartan methyl ester)

Compound Description: This compound is the methyl ester form of Azilsartan, a medication used to treat high blood pressure []. The paper focuses on characterizing its crystal structure.

3-Bromo-N-(4-chloro-2-methyl-6-(5-(methylthio)-1,3,4-oxadiazol-2-yl)phenyl)-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxamide (compound 6)

Compound Description: This compound belongs to a series of anthranilic diamide analogs designed and synthesized for their potential insecticidal activity []. It exhibited significant activity against Plutella xylostella, a common pest [].

Overview

3-(2-ethoxyphenyl)-1-[4-({4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]urea is a complex organic compound that belongs to the class of ureas. This compound exhibits significant structural diversity, which is crucial for its potential applications in various scientific fields, including medicinal chemistry and pharmacology.

Source

The compound is synthesized through a series of chemical reactions that involve multiple steps and reagents. While specific sources detailing its synthesis were not found in the provided search results, similar compounds suggest that it could be derived from known synthetic pathways involving urea derivatives and substituted aromatic systems.

Classification

This compound can be classified as a substituted urea, characterized by the presence of an ethoxyphenyl group and an imidazole moiety. Its structure indicates potential biological activity, particularly in the realm of drug development.

Synthesis Analysis

Methods

The synthesis of 3-(2-ethoxyphenyl)-1-[4-({4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]urea typically involves several key steps:

  1. Formation of the Urea Linkage: The initial step often includes the reaction of isocyanates with amines or alcohols to form ureas.
  2. Substitution Reactions: The introduction of the ethoxy and phenyl groups can be accomplished through electrophilic aromatic substitution or nucleophilic substitution reactions.
  3. Cyclization: The formation of the imidazole ring may require cyclization reactions involving appropriate precursors that contain nitrogen atoms.

Technical Details

The synthesis may require specific conditions such as controlled temperature, pressure, and solvent choice to optimize yield and purity. Advanced techniques like high-performance liquid chromatography (HPLC) or mass spectrometry (MS) might be employed to analyze and confirm the structure of the synthesized compound.

Molecular Structure Analysis

Data

The compound's molecular weight is approximately 405.48 g/mol. Its structure features multiple functional groups that contribute to its chemical properties and potential biological activity.

Chemical Reactions Analysis

Reactions

The compound may undergo various chemical reactions typical for substituted ureas and aromatic compounds:

  1. Hydrolysis: The urea linkage can be hydrolyzed under acidic or basic conditions.
  2. Nucleophilic Substitution: The presence of electron-withdrawing groups can facilitate nucleophilic attacks on aromatic rings.
  3. Reductive Reactions: The oxadiazole ring may participate in reduction reactions depending on substituents.

Technical Details

Reactions involving this compound would typically require careful monitoring to prevent side reactions. Techniques such as thin-layer chromatography (TLC) could be used to track reaction progress.

Mechanism of Action

Process

The mechanism of action for this compound is likely related to its interaction with biological targets such as enzymes or receptors. Given its structural components:

  • The imidazole moiety may interact with biological receptors due to its ability to form hydrogen bonds.
  • The oxadiazole ring could enhance binding affinity through π-stacking interactions with aromatic residues in proteins.

Data

Research into similar compounds suggests potential applications in inhibiting specific enzyme pathways or modulating receptor activity, which could lead to therapeutic effects in various diseases.

Physical and Chemical Properties Analysis

Physical Properties

The physical properties of 3-(2-ethoxyphenyl)-1-[4-({4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]urea include:

  • Melting Point: Not specifically available but expected to vary based on purity.
  • Solubility: Likely soluble in organic solvents like dimethyl sulfoxide (DMSO) or ethanol due to its hydrophobic aromatic components.

Chemical Properties

The chemical properties are characterized by:

  • Stability: Generally stable under standard laboratory conditions but sensitive to strong acids or bases.
  • Reactivity: Capable of undergoing nucleophilic substitutions and hydrolysis under appropriate conditions.
Applications

Scientific Uses

The compound has potential applications in various scientific domains:

  1. Medicinal Chemistry: As a lead compound for developing new pharmaceuticals targeting specific diseases.
  2. Biochemical Research: Useful in studying enzyme mechanisms due to its structural features that mimic natural substrates.
  3. Material Science: Potential use in developing new materials with specific electronic or optical properties based on its molecular structure.

Properties

CAS Number

1357711-17-1

Product Name

3-(2-ethoxyphenyl)-1-[4-({4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]urea

IUPAC Name

1-(2-ethoxyphenyl)-3-[4-[[4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]imidazol-1-yl]methyl]phenyl]urea

Molecular Formula

C28H26N6O3

Molecular Weight

494.555

InChI

InChI=1S/C28H26N6O3/c1-3-36-25-10-5-4-9-23(25)31-28(35)30-22-13-11-20(12-14-22)16-34-17-24(29-18-34)27-32-26(33-37-27)21-8-6-7-19(2)15-21/h4-15,17-18H,3,16H2,1-2H3,(H2,30,31,35)

InChI Key

UDVSCQKKTAAUAE-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1NC(=O)NC2=CC=C(C=C2)CN3C=C(N=C3)C4=NC(=NO4)C5=CC=CC(=C5)C

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.